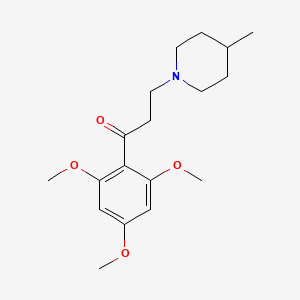
Propiophenone, 3-(4-methylpiperidino)-2',4',6'-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- is a complex organic compound characterized by its unique structure, which includes a propiophenone backbone substituted with a 4-methylpiperidino group and three methoxy groups at the 2’, 4’, and 6’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- typically involves multi-step organic reactions. One common method includes the reaction of propiophenone with methylmagnesium bromide or methyl lithium in the presence of a suitable catalyst to introduce the 4-methylpiperidino group. The methoxy groups are then introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Dimethyl sulfate, Methyl iodide
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Propiophenone: The parent compound, which lacks the 4-methylpiperidino and methoxy groups.
4-Methylpropiophenone: A derivative with a methyl group at the para position of the phenyl ring.
2’,4’,6’-Trimethoxypropiophenone: A derivative with methoxy groups at the 2’, 4’, and 6’ positions of the phenyl ring.
Uniqueness
Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- is unique due to the presence of both the 4-methylpiperidino group and the three methoxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
18703-97-4 |
|---|---|
Fórmula molecular |
C18H27NO4 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-(4-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H27NO4/c1-13-5-8-19(9-6-13)10-7-15(20)18-16(22-3)11-14(21-2)12-17(18)23-4/h11-13H,5-10H2,1-4H3 |
Clave InChI |
KDCIKZCNHSWZEP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
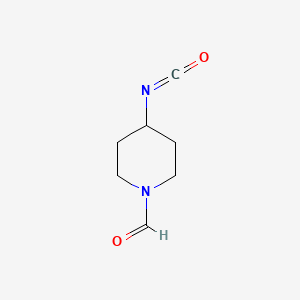

![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
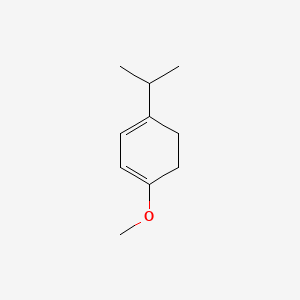

![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
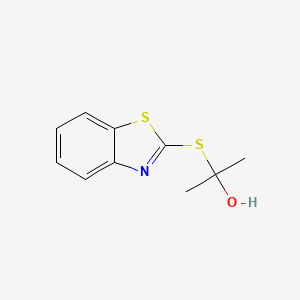
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
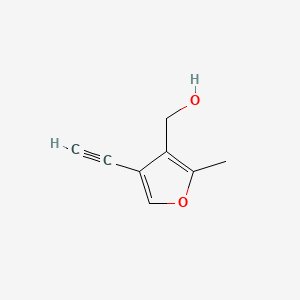
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
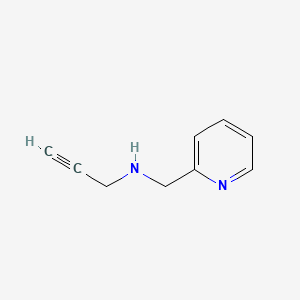

![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)
